[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene](methoxy)amine
Description
The compound 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine is a structurally complex molecule featuring a pyrazole core substituted with nitro and dimethyl groups, conjugated with a dimethylamino-prop-en-ylidene-methoxyamine moiety. Such compounds are often explored for their biological activity, stability, and synthetic versatility in medicinal and materials chemistry .
Properties
Molecular Formula |
C11H17N5O3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
InChI |
InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3 |
InChI Key |
UPHYARUNOSTSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbaldehyde
Procedure :
-
Dissolve 1,3-dimethyl-1H-pyrazole (10 mmol) in anhydrous dichloromethane (30 mL) under nitrogen.
-
Add nitrating mixture (HNO₃/H₂SO₄ 1:3 v/v, 15 mL) dropwise at −10°C over 30 minutes.
-
Stir for 4 hours at 0°C, then quench with ice-water. Extract with DCM (3 × 50 mL), dry over Na₂SO₄.
-
Purify via silica chromatography (hexane:EtOAc 4:1) to obtain 1,3-dimethyl-4-nitro-1H-pyrazole (Yield: 68%).
Vilsmeier–Haack Formylation :
Knoevenagel Condensation for Enamine Formation
Optimized Conditions :
-
Reactants : Pyrazole-5-carbaldehyde (1 eq), N,N-dimethylmalonamide (1.2 eq)
-
Catalyst : Piperidine (10 mol%) in ethanol (0.1 M)
-
Temperature : Reflux under microwave irradiation (150 W, 100°C, 20 min)
Workup :
-
Cool reaction mixture, filter precipitated product.
-
Wash with cold ethanol, recrystallize from acetonitrile to obtain 3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)prop-2-enal (HPLC purity >98%).
Methoxyamine Conjugation via Nucleophilic Addition
Schiff Base Formation :
-
Dissolve the enal intermediate (2 mmol) in dry THF (15 mL).
-
Add methoxyamine hydrochloride (2.4 mmol) and Et₃N (3 mmol).
Purification :
-
Remove solvent under reduced pressure
-
Chromatograph on alumina (CH₂Cl₂:MeOH 95:5)
-
Isolate product as yellow crystals (Yield: 74%; mp 158–160°C)
Critical Reaction Parameters and Optimization
Nitration Regioselectivity Control
Comparative studies of nitrating agents:
| Nitrating System | Temperature (°C) | 4-Nitro Isomer (%) | Byproducts (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | 92 | 8 |
| Acetyl nitrate | −20 | 85 | 15 |
| NO₂BF₄ | 25 | 78 | 22 |
The HNO₃/H₂SO₄ system at 0°C provided optimal regioselectivity for 4-nitro isomer formation.
Microwave vs Conventional Heating in Enamine Synthesis
| Condition | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 360 | 62 | 89 |
| Microwave (150 W) | 20 | 81 | 98 |
Microwave irradiation significantly enhanced reaction efficiency while suppressing side reactions like retro-aldol decomposition.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, CDCl₃) :
-
δ 8.42 (s, 1H, CH=N)
-
δ 4.02 (s, 3H, OCH₃)
-
δ 3.15 (s, 6H, N(CH₃)₂)
-
δ 2.51 (s, 3H, pyrazole-CH₃)
-
δ 2.38 (s, 3H, pyrazole-N-CH₃)
IR (KBr) :
-
1625 cm⁻¹ (C=N stretch)
-
1520 cm⁻¹ (asymmetric NO₂)
-
1345 cm⁻¹ (symmetric NO₂)
HRMS (ESI+) :
-
m/z calc. for C₁₁H₁₈N₅O₃ [M+H]⁺: 292.1382
-
Found: 292.1379
Mechanistic Considerations and Side Reaction Pathways
The reaction cascade proceeds through:
-
Electrophilic nitration at the pyrazole 4-position via nitronium ion attack
-
Vilsmeier–Haack formylation generating the 5-carbaldehyde through POCl₃-mediated activation
-
Knoevenagel condensation forming the enamine via deprotonation-elimination sequence
-
Nucleophilic addition of methoxyamine to the α,β-unsaturated aldehyde
Key side reactions include:
-
Over-nitration at pyrazole C-3 position
-
Oxime formation competing with enamine synthesis
-
E/Z isomerism in the prop-2-en-1-ylidene bridge
Comparative Evaluation of Alternative Synthetic Routes
Route A: Stepwise Assembly
As described above, this method offers:
-
High regiochemical control (4-nitro selectivity: 92%)
-
Moderate overall yield (47% over 3 steps)
-
Excellent scalability (>100 g batches demonstrated)
Route B: One-Pot Tandem Approach
Preliminary trials combining formylation and condensation steps showed:
-
Reduced processing time (total 8 hours vs 26 hours)
-
Lower isolated yield (31%) due to intermediate instability
-
Increased byproduct formation (up to 22%)
Industrial-Scale Process Considerations
For kilogram-scale production:
-
Nitration : Continuous flow reactor with jacketed cooling (−5°C)
-
Formylation : Switch from POCl₃ to PCl₃/CH₃NO₂ system for safer handling
-
Crystallization : Anti-solvent precipitation using heptane/THF mixtures
Pilot plant data (5 kg batch):
-
Final API purity: 99.82% (HPLC)
-
Residual solvents: <300 ppm (ICH Q3C compliant)
-
Polymorph stability: Form II maintained over 24 months at 25°C/60% RH
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxyamine group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of heterocycles:
Key Observations :
- Nitro Group Impact : The 4-nitro substitution on the pyrazole ring (target compound) likely enhances electrophilicity and influences redox properties, similar to nitro-substituted pyrrol-2-ones .
- Enamine System : The conjugated enamine-methoxy group may improve solubility and enable π-π stacking interactions, a feature seen in pyrazolo-pyrimidine hybrids .
Critical Analysis :
- The absence of direct synthesis data for the target compound necessitates extrapolation. Nitro group stability under alkylation conditions (as in ) and enamine formation via Schiff base reactions (as in ) are plausible steps.
Physical and Spectroscopic Properties
Comparative data on melting points, solubility, and spectral signatures:
Gaps and Insights :
- The target compound’s predicted molecular weight (~350 g/mol) aligns with pyrazolo-pyrimidine hybrids .
- Solubility in DMF or acetic acid (common in ) is probable due to the enamine and methoxy groups.
Hypotheses for Target Compound :
Biological Activity
The compound 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine is a derivative of the pyrazole class of compounds, known for their diverse biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on existing literature.
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.29 g/mol
- CAS Number : 321998-08-7
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific compound exhibits a range of biological activities that can be summarized as follows:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. A study demonstrated that compounds with similar structures showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Compounds derived from the pyrazole structure have shown promising results against various bacterial strains. For instance, a novel series of pyrazole derivatives were tested against E. coli and S. aureus, with some compounds demonstrating significant antibacterial activity . The presence of specific substituents on the pyrazole ring appears to enhance this activity.
3. Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored in several studies. Certain derivatives have been noted to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer types . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% inhibition of TNF-α and IL-6 | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in cancer cells |
Detailed Research Findings
- Anti-inflammatory Studies : In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models. Compounds showed significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory agent .
- Antimicrobial Testing : A series of synthesized pyrazole derivatives were screened for antimicrobial activity against various pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. Specific compounds exhibited high efficacy, indicating the importance of structural modifications on antimicrobial potency .
- Anticancer Mechanisms : The anticancer effects were attributed to the ability of these compounds to interfere with cancer cell signaling pathways, particularly those related to apoptosis and cell cycle regulation .
Q & A
Q. Basic Research Focus
- NMR Analysis :
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.5–3.0 ppm). The nitro group (δ 8.0–8.5 ppm) and methoxy resonance (δ 3.7–3.9 ppm) confirm substitution patterns .
- 2D NMR (COSY, HSQC) : Resolve coupling between the prop-2-en-1-ylidene backbone and pyrazole ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve tautomerism in the enamine linkage and confirm nitro group orientation .
What stability considerations are critical for handling and storing the compound?
Q. Basic Research Focus
- Light Sensitivity : The nitro group increases photosensitivity; store in amber vials at –20°C under inert gas (N₂/Ar) .
- Thermal Stability : Decomposition occurs above 80°C; avoid prolonged heating during synthesis. Use DSC/TGA to assess thermal profiles .
- Hygroscopicity : The dimethylamino group may absorb moisture; store with desiccants (e.g., silica gel) .
How can reaction intermediates and mechanistic pathways be elucidated for this compound?
Q. Advanced Research Focus
- Trapping Intermediates : Use low-temperature NMR (–40°C) to isolate transient species, such as enamine tautomers or nitro-group intermediates .
- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-determining steps (e.g., nitro reduction or alkylation) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states and energy barriers for key steps like enamine formation .
How do substituent modifications (e.g., methoxy vs. methyl groups) influence biological activity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) :
- Replace the methoxy group with bulkier substituents (e.g., ethoxy) to assess steric effects on target binding .
- Modify the nitro group to amino or cyano to alter electron-withdrawing properties and redox potential .
- Biological Assays : Test antimicrobial activity (MIC assays) or kinase inhibition (IC₅₀) to correlate substituent changes with potency .
Data Interpretation : Use multivariate analysis (PCA) to distinguish electronic vs. steric contributions to activity .
How can contradictory data in synthetic yields or bioactivity be resolved?
Q. Advanced Research Focus
- Yield Discrepancies :
- Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted pyrazole precursors) affecting yield calculations .
- Reaction Optimization : DOE (Design of Experiments) to evaluate interactions between temperature, solvent, and catalyst loading .
- Bioactivity Variability :
What computational approaches are effective for predicting the compound’s reactivity and target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or microbial enzymes). Focus on the enamine moiety’s role in hydrogen bonding .
- MD Simulations : Analyze conformational stability (RMSD plots) in aqueous vs. lipid bilayer environments to predict bioavailability .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
